molecular formula C22H25FN6O4S B560049 Czc-25146 CAS No. 1191911-26-8

Czc-25146

Cat. No.: B560049
CAS No.: 1191911-26-8
M. Wt: 488.5 g/mol
InChI Key: XXHHOTZUJIXPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Czc-25146 plays a crucial role in biochemical reactions, particularly as an inhibitor of LRRK2 . It interacts with enzymes such as PLK4, GAK, TNK1, CAMKK2, and PIP4K2C . The nature of these interactions is primarily inhibitory, with this compound acting as a potent, reversible, and ATP-competitive inhibitor .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by preventing mutant LRRK2-induced injury of neurons in vitro . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits enzymes, and induces changes in gene expression . Its mechanism of action primarily involves inhibiting the activity of LRRK2, a kinase involved in Parkinson’s disease .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown stability and long-term effects on cellular function . It has limited blood-brain barrier penetration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dosage of 250 mg/kg, it reduces the ATZ polymer levels in over-expressing human polymeric ATZ mice

Metabolic Pathways

Given its role as a LRRK2 inhibitor, it likely interacts with enzymes or cofactors involved in the metabolic pathways of this kinase .

Transport and Distribution

It exhibits relatively good pharmacokinetic properties and an extensive distribution throughout the animal body following intravenous injection into mice .

Preparation Methods

Synthetic Routes and Reaction Conditions

CZC-25146 is synthesized through a multi-step process involving the formation of a fluoro-diaminopyrimidine core. The key steps include:

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic route with optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

CZC-25146 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

CZC-25146 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of LRRK2 and its effects on various biochemical pathways.

    Biology: It is used to investigate the role of LRRK2 in cellular processes and its involvement in neurodegenerative diseases.

    Medicine: It is being explored as a potential therapeutic agent for the treatment of Parkinson’s disease and other neurodegenerative disorders.

    Industry: It is used in the development of new drugs targeting LRRK2 and related pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CZC-25146

This compound is unique due to its high selectivity and potency for both wild-type and mutant forms of LRRK2. It also exhibits favorable pharmacokinetic properties, making it a valuable tool for in vivo studies .

Properties

IUPAC Name

N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHHOTZUJIXPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of CZC-25146?

A: this compound is a potent and selective inhibitor of Leucine-rich repeat kinase-2 (LRRK2) kinase activity. [, ] While the exact mechanism linking LRRK2 to AATD is still under investigation, studies suggest that this compound exerts its therapeutic effect by inhibiting LRRK2 kinase activity, subsequently inducing autophagy and reducing the accumulation of misfolded alpha-1 antitrypsin (AAT) protein, known as polymers, in hepatocytes. []

Q2: What evidence supports the use of this compound in treating AATD?

A: Preclinical studies using both in vitro and in vivo models have provided promising results. In a study using patient-derived induced pluripotent stem cells (iPSCs) and a CHO cell model of AATD, this compound effectively reduced polymer load, increased the secretion of functional AAT, and decreased the production of inflammatory cytokines. [] Furthermore, in a mouse model of AATD, this compound treatment significantly reduced liver polymer accumulation without causing noticeable toxicity. []

Q3: Has this compound shown efficacy in models of other diseases?

A: Beyond AATD, this compound has demonstrated neuroprotective properties in models of Parkinson’s disease (PD). In a study utilizing C. elegans expressing mutant LRRK2, administration of this compound provided dose-dependent neuroprotection against dopaminergic neurodegeneration. [] Similarly, this compound successfully prevented mutant LRRK2-induced injury in both rodent and human neuronal cultures. []

Q4: What are the limitations of current research on this compound?

A: While preclinical data on this compound appears promising, further research is needed to determine its safety and efficacy in humans. Additionally, research utilizing iPSC-derived neurons carrying a common LRRK2 risk allele highlights the inherent variability in studying idiopathic diseases. [] This suggests future studies may need to adopt approaches similar to large genome-wide association studies to obtain sufficient statistical power. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.